(8E,10S)-10-Hydroxy-8-octadecenoic acid
Overview
Description
(8E,10S)-10-Hydroxy-8-octadecenoic acid is a hydroxy fatty acid with a unique structure characterized by a hydroxyl group at the 10th carbon and a double bond between the 8th and 9th carbons in the E configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10S)-10-Hydroxy-8-octadecenoic acid typically involves the hydroxylation of oleic acid. One common method is the use of microbial enzymes, such as those from Pseudomonas species, which can selectively hydroxylate oleic acid at the 10th carbon position. The reaction conditions often include an aqueous medium at a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are cultivated in large bioreactors where they convert oleic acid into the desired hydroxy fatty acid under optimized conditions of temperature, pH, and nutrient supply.
Chemical Reactions Analysis
Types of Reactions
(8E,10S)-10-Hydroxy-8-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Acidic or basic catalysts are often used to facilitate esterification or etherification reactions.
Major Products
Oxidation: 10-Keto-8-octadecenoic acid.
Reduction: 10-Hydroxy-octadecanoic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
(8E,10S)-10-Hydroxy-8-octadecenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and surfactants.
Mechanism of Action
The mechanism of action of (8E,10S)-10-Hydroxy-8-octadecenoic acid involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The hydroxyl group and the double bond play crucial roles in its biological activity, influencing its binding affinity and specificity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 10-Hydroxy-12-octadecenoic acid
- 10-Hydroxy-9-octadecenoic acid
- 10-Hydroxy-8-octadecanoic acid
Uniqueness
(8E,10S)-10-Hydroxy-8-octadecenoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(E,10S)-10-hydroxyoctadec-8-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBFKZNLXJKTLQ-VMEIHUARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C=CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](/C=C/CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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